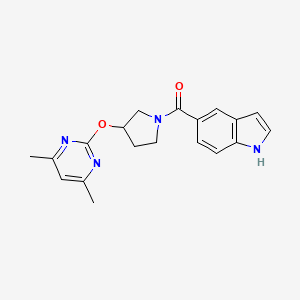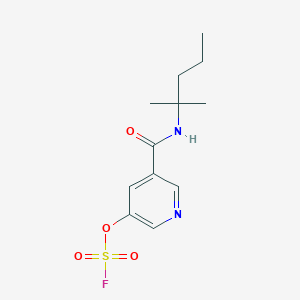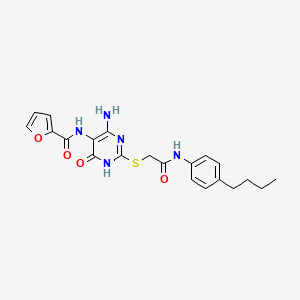
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The pyrimidine nucleus is a crucial component in many biologically active molecules. Pyrimidine derivatives play essential roles in living organisms, including DNA, RNA, vitamins, and antibiotics. The compound may serve as a potential scaffold for designing novel drugs due to its structural features. Researchers can explore modifications to enhance its pharmacological properties, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Antitubercular Activity
Considering the compound’s unique structure, it could be evaluated for its potential as an antitubercular agent. Researchers may investigate its efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. The goal would be to identify compounds that exhibit promising antimycobacterial properties .
Heterocyclic Synthesis
The synthesis of pyrimidine derivatives is a critical area of study. Researchers can explore various synthetic routes to obtain novel compounds. In this case, the compound was synthesized under microwave irradiation, demonstrating a convenient method for obtaining the target molecule. Investigating alternative synthetic pathways and optimizing yields could be valuable .
Biological Activity Screening
Researchers can assess the compound’s biological activity profile through in vitro and in vivo experiments. This includes evaluating its effects on specific cellular pathways, receptors, and enzymes. The compound’s antioxidant, antiviral, and herbicidal properties could be explored further .
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict the compound’s interactions with specific protein targets. Researchers can use software tools to simulate binding interactions and assess its potential as an anti-HIV-1 agent or other relevant targets .
Crystallography and Structural Analysis
Determining the three-dimensional structure of the compound using X-ray diffraction analysis provides valuable insights. Researchers can study its conformation, intermolecular interactions, and crystal packing. Such information aids in understanding its behavior and potential applications .
Mécanisme D'action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-13(2)22-19(21-12)25-16-6-8-23(11-16)18(24)15-3-4-17-14(10-15)5-7-20-17/h3-5,7,9-10,16,20H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOSXPCFOJSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)




![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)

